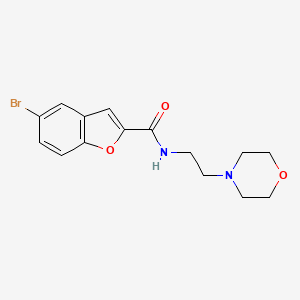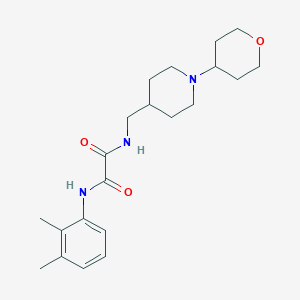![molecular formula C25H30N4O9 B2642363 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate CAS No. 2288709-36-2](/img/structure/B2642363.png)
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Molecular Structure Analysis
Carbamates have a functional group with the general structure -NH(CO)O-. The specific structure of “tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate” would depend on the specific arrangement of the tert-butyl, tert-butoxy, and 2-methyl-4-nitrophenyl groups .Chemical Reactions Analysis
Carbamates can undergo a variety of reactions, including hydrolysis and reactions with nucleophiles .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Biologically Active Compounds : Tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate is an intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound involves acylation, nucleophilic substitution, and reduction steps (Zhao, Guo, Lan, & Xu, 2017).
Organic Synthesis and Transformations : The compound is involved in organic synthesis, where it acts as a building block. Its utility in organic synthesis includes the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).
Role in Radical Oxidation : Tert-butylperoxyiodane, a related compound, is used for radical oxidation of amides and carbamates, leading to the synthesis of imides or tert-butylperoxyamide acetals (Ochiai, Kajishima, & Sueda, 1999).
Asymmetric Synthesis : The compound has been used in asymmetric Mannich reactions, which are crucial in creating chiral compounds, a key aspect of drug design and synthesis (Yang, Pan, & List, 2009).
Chemical Properties and Interactions
Study of Radical Interactions : Research on related tert-butyl nitroxides has provided insights into the radical interactions and properties of these compounds, which is significant for understanding their chemical behavior (Kanno, Inoue, Koga, & Iwamura, 1993).
Investigation of Molecular Structures : The molecular structure of tert-butyl N-hydroxycarbamates has been studied, revealing their role as building blocks in organic synthesis and their potential utility in a variety of chemical transformations (Guinchard, Vallée, & Denis, 2005).
Electrocatalytic Applications : The β-phosphonylated nitroxides, similar in structure to tert-butyl carbamates, have shown potential in electrocatalytic applications, particularly in the oxidation of alcohols (Kashiwagi, Nishimura, & Anzai, 2002).
Applications in Material Science
- Polymerization Initiator : Di-tert. butyl peroxide, a related compound, has been used as an initiator for polymerization, indicating the potential use of tert-butyl carbamates in similar applications (Allen & Bevington, 1961).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate” would depend on its specific properties and potential applications. Carbamates in general are a topic of ongoing research, particularly in the development of new pesticides and pharmaceuticals .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methyl-4-nitrophenyl)-N-[(2-methyl-4-nitrophenyl)-[(2-methylpropan-2-yl)oxycarbonyl]carbamoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9/c1-15-13-17(28(33)34)9-11-19(15)26(22(31)37-24(3,4)5)21(30)27(23(32)38-25(6,7)8)20-12-10-18(29(35)36)14-16(20)2/h9-14H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILRXALXUIFIID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N(C(=O)N(C2=C(C=C(C=C2)[N+](=O)[O-])C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2642282.png)
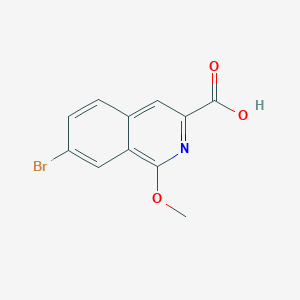
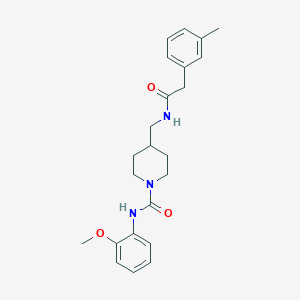
![Methyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B2642287.png)
![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)
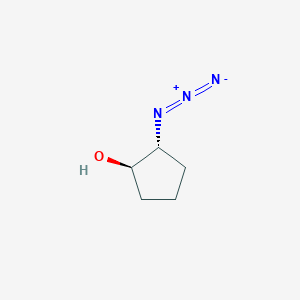
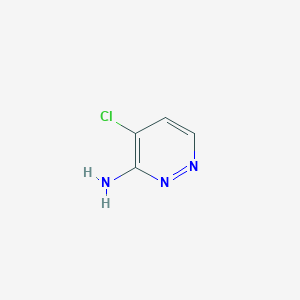
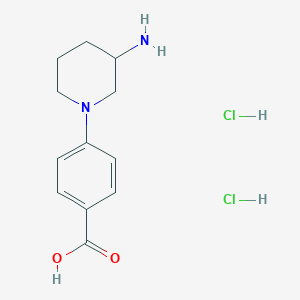
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2642297.png)


![7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642301.png)
